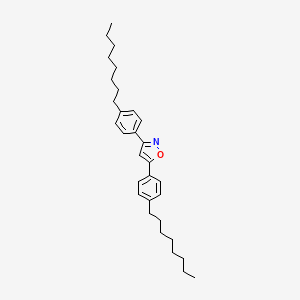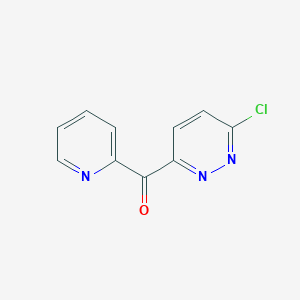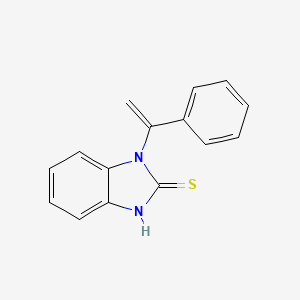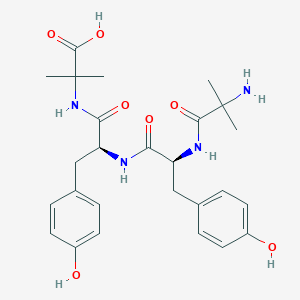![molecular formula C12H12O4 B12542128 2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane CAS No. 144066-20-6](/img/structure/B12542128.png)
2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane is an organic compound with the molecular formula C12H12O4 It is characterized by a spirocyclic structure containing four oxygen atoms and a phenyl group
準備方法
The synthesis of 2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane can be achieved through several routes. One common method involves the reaction of propylene carbonate with epichlorohydrin to form 8-methyl-2-chloromethyl-1,4,6,9-tetraoxaspiro[4.4]nonane, which is then dehydrochlorinated to yield the desired compound . The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the dehydrochlorination process.
化学反応の分析
2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylene group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers through photoinitiated cationic double ring-opening polymerization. This process is important for creating materials with specific mechanical and thermal properties.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is used in the production of high-performance coatings and adhesives due to its ability to undergo polymerization and form durable materials.
作用機序
The mechanism of action of 2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane involves its ability to undergo polymerization reactions. The compound can initiate cationic polymerization through the formation of reactive intermediates, which then propagate the polymer chain . The molecular targets and pathways involved in these reactions include the formation of carbocations and the subsequent ring-opening of the spirocyclic structure.
類似化合物との比較
2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane can be compared with other spirocyclic compounds such as 2,7-dimethylene-1,4,6,9-tetraoxaspiro[4.4]nonane . While both compounds share a similar spirocyclic framework, the presence of different substituents (e.g., phenyl group in the former and dimethylene groups in the latter) imparts distinct chemical properties and reactivity. The unique combination of the methylene and phenyl groups in this compound makes it particularly suitable for specific applications in polymer chemistry and material science.
特性
CAS番号 |
144066-20-6 |
|---|---|
分子式 |
C12H12O4 |
分子量 |
220.22 g/mol |
IUPAC名 |
3-methylidene-8-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane |
InChI |
InChI=1S/C12H12O4/c1-9-7-13-12(15-9)14-8-11(16-12)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
InChIキー |
FMMGEZDNPISXLH-UHFFFAOYSA-N |
正規SMILES |
C=C1COC2(O1)OCC(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate](/img/structure/B12542064.png)

![Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury](/img/structure/B12542071.png)







![Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)-](/img/structure/B12542112.png)
